molecular formula C15H21NO2S B2382389 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide CAS No. 1396892-05-9

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide

Cat. No.: B2382389
CAS No.: 1396892-05-9
M. Wt: 279.4
InChI Key: QENRTVZVOFRAKU-CMDGGOBGSA-N
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Description

This compound is a derivative of cinnamic acid, which is known for its diverse biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide can be achieved through the reaction of methyl cinnamates with phenylethylamines. This process is catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes. This method offers several advantages, such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous-flow microreactors are employed to ensure efficient and economical synthesis. The use of enzymatic catalysts like Lipozyme® TL IM allows for a more sustainable and environmentally friendly production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide serves as a building block for the synthesis of more complex molecules. Its structural properties make it suitable for developing novel compounds in organic synthesis.

Biology

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. It has been studied for its effectiveness against various pathogens and inflammatory conditions.

Medicine

The compound has shown potential in:

  • Neuroprotective Activities : Investigations suggest it may protect neuronal cells from damage, making it relevant in neurodegenerative diseases.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from N-hydroxycinnamamide have shown promising results in inhibiting tumor growth across various cancer cell lines .

Industry

In industrial applications, this compound is utilized in:

  • Material Development : It plays a role in creating new materials with enhanced properties.
  • Pharmaceuticals : Its derivatives are explored for their therapeutic potential in drug formulations.

The biological activities of this compound include:

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
Anti-inflammatoryExhibits potential to reduce inflammation
NeuroprotectiveProtects neuronal cells from oxidative stress
AnticancerInhibits HDACs leading to reduced tumor cell proliferation

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound derivatives against common pathogens. Results indicated significant activity against gram-positive bacteria, with modifications enhancing potency.

Case Study 2: Anticancer Activity

Research focused on the HDAC inhibitory effects of this compound revealed that certain derivatives exhibited IC50 values as low as 11.8 nM against specific HDAC isoforms. These findings underscore the compound's potential as an anticancer agent by modulating gene expression related to cell cycle regulation and apoptosis .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide can be compared with other cinnamamide derivatives, such as:

  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
  • N-(2-hydroxy-2-methyl-4-(methylthio)butyl)phenylacetamide

These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activities and applications.

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide is a compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment and as a histone deacetylase inhibitor (HDACi). This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is part of a broader class of N-hydroxycinnamamide derivatives that have been synthesized and evaluated for their pharmacological properties. The structural modifications in these compounds often lead to enhanced biological activities, making them promising candidates for therapeutic applications.

This compound primarily functions as an HDAC inhibitor. Histone deacetylases play a crucial role in regulating gene expression by modifying chromatin structure. Inhibition of HDACs can lead to the reactivation of silenced tumor suppressor genes, thereby inducing apoptosis in cancer cells.

Antitumor Activity

Recent studies have shown that N-hydroxycinnamamide derivatives exhibit significant antitumor activity across various cancer cell lines. For example, compound 14a , a structural analogue, demonstrated potent inhibition against multiple HDACs with IC50 values ranging from 3.9 nM to 5700.4 nM across different HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.) .

Table 1: HDAC Inhibition Activity of Selected Compounds

CompoundHDAC IsoformIC50 (nM)
14aHDAC1600.1 ± 30.7
14aHDAC33.9 ± 0.5
11rHDAC6308.2 ± 15.0
11rHDAC82000.8 ± 100.0

These results indicate that modifications to the N-substituent can significantly alter the inhibitory potency against specific HDAC isoforms.

Case Studies

In vivo studies have confirmed the efficacy of N-hydroxycinnamamide derivatives in reducing tumor growth in animal models. For instance, treatment with compound 11r resulted in a marked reduction in tumor volume in xenograft models of breast cancer .

Additionally, compounds derived from this class have shown potential in inducing apoptosis through the activation of caspase pathways in cancer cells, further supporting their role as effective anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds. Variations in the substituents on the cinnamamide backbone can lead to significant changes in their pharmacological profiles.

Table 2: Summary of Structure-Activity Relationships

Substituent TypeEffect on Activity
Hydroxyl groupIncreases HDAC inhibition
Methylthio groupEnhances solubility and bioavailability
Aromatic ringsImproves binding affinity to target proteins

Research indicates that specific modifications can enhance both the potency and selectivity of these compounds towards particular biological targets .

Properties

IUPAC Name

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-15(18,10-11-19-2)12-16-14(17)9-8-13-6-4-3-5-7-13/h3-9,18H,10-12H2,1-2H3,(H,16,17)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENRTVZVOFRAKU-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C=CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC)(CNC(=O)/C=C/C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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